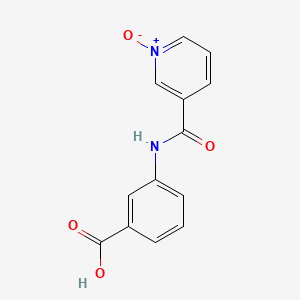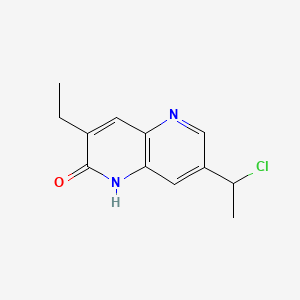
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the naphthyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves the reaction of 3-ethyl-1,5-naphthyridin-2(1H)-one with a chloroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: 7-Ethyl-3-ethyl-1,5-naphthyridin-2(1H)-one.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
科学的研究の応用
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the chloroethyl group but shares the naphthyridine core structure.
7-(1-Bromoethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one: Similar structure with a bromoethyl group instead of a chloroethyl group.
7-(1-Chloroethyl)-1,5-naphthyridin-2(1H)-one: Similar structure but lacks the ethyl group at the 3-position.
Uniqueness
7-(1-Chloroethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the chloroethyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct interactions with molecular targets and potentially novel applications in various fields.
特性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
7-(1-chloroethyl)-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H13ClN2O/c1-3-8-4-10-11(15-12(8)16)5-9(6-14-10)7(2)13/h4-7H,3H2,1-2H3,(H,15,16) |
InChIキー |
TXQJCFNZMLIITC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=N2)C(C)Cl)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


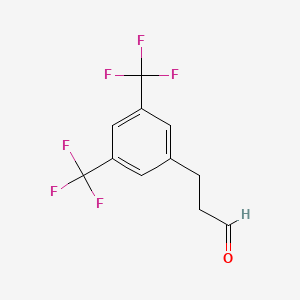
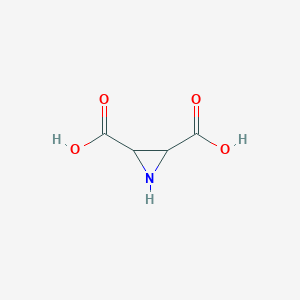
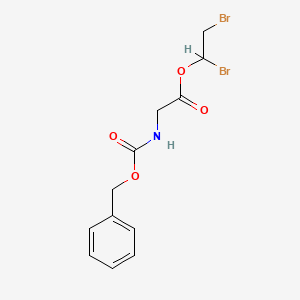

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)

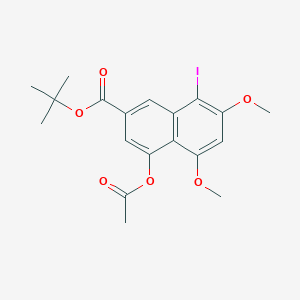
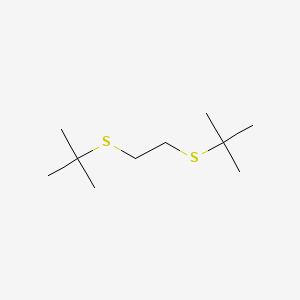

![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
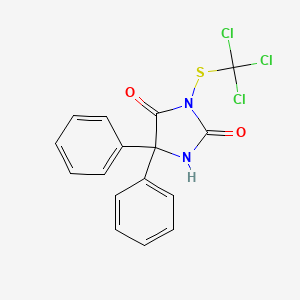
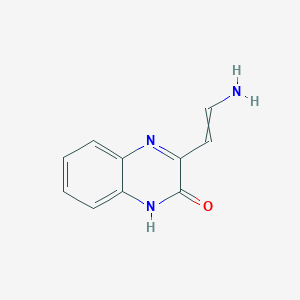
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
